2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide
Description
2-(4-Chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a structurally complex acetamide derivative featuring a 4-chlorophenoxy group, a sulfone-containing tetrahydrothiophene ring, and a 3-methylthiophene methyl substituent. Its design integrates heterocyclic and sulfone motifs, which are known to enhance bioavailability and target specificity in drug discovery .
Properties
Molecular Formula |
C18H20ClNO4S2 |
|---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide |
InChI |
InChI=1S/C18H20ClNO4S2/c1-13-6-8-25-17(13)10-20(15-7-9-26(22,23)12-15)18(21)11-24-16-4-2-14(19)3-5-16/h2-6,8,15H,7,9-12H2,1H3 |
InChI Key |
AJLNKGWMAVYVCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves multiple steps. The synthetic route typically starts with the preparation of the chlorophenoxy intermediate, followed by the introduction of the dioxidotetrahydrothiophenyl and methylthiophenyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of sulfur in the dioxidotetrahydrothiophenyl group makes it susceptible to oxidation reactions, forming sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, leading to the formation of alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural uniqueness lies in its combination of 4-chlorophenoxy, 1,1-dioxidotetrahydrothiophen-3-yl, and 3-methylthiophene groups. Below is a comparative analysis with key analogs from recent literature:
Table 1: Structural Comparison with Analogs
Key Observations:
- The 1,1-dioxidotetrahydrothiophen-3-yl group is a common feature, contributing to solubility and metabolic stability via sulfone oxidation .
- Phenoxy substituents (e.g., 4-chloro, 4-isopropyl, 2-methoxy) modulate lipophilicity and electronic effects, influencing target binding .
- Thiophene derivatives (e.g., 3-methylthiophene) enhance π-π stacking interactions in biological systems, as seen in antimicrobial and anticancer agents .
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide is a heterocyclic derivative with potential biological activity. This article provides an overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits various pharmacological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, potentially due to its chlorophenoxy group, which is known for antimicrobial properties .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in specific cancer cell lines, although the exact mechanisms remain to be fully elucidated .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, leading to reduced cytokine production. This effect could be beneficial in treating inflammatory diseases .
The biological activity of the compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act by inhibiting enzymes involved in cell signaling pathways, particularly those related to inflammation and cell growth.
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to genotoxic effects. However, further research is needed to confirm this for the specific compound .
- Receptor Modulation : The compound may interact with various receptors in the body, influencing physiological responses related to pain and inflammation .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against several strains of bacteria. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL. The mechanism was attributed to disruption of bacterial cell wall synthesis .
Study 2: Anticancer Potential
A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with 100 µM of the compound for 24 hours .
Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
